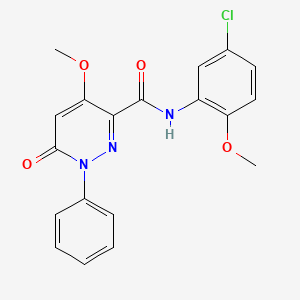![molecular formula C25H16FN3O6 B2858654 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-62-0](/img/no-structure.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H16FN3O6 and its molecular weight is 473.416. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Src Kinase Inhibitory and Anticancer Activities
Compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, such as thiazolyl N-benzyl-substituted acetamide derivatives, have been studied for their Src kinase inhibitory activities and potential anticancer effects. For instance, one study synthesized and evaluated N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives for their Src kinase inhibitory activities. The unsubstituted N-benzyl derivative showed inhibition of c-Src kinase with GI(50) values in certain cell lines, indicating potential anticancer properties (Asal Fallah-Tafti et al., 2011).
Ligands for Imaging Translocator Protein with PET
Another area of research involves the development of selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). Derivatives such as 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share similar chemical motifs with the compound , have been reported as selective ligands, highlighting their potential for in vivo imaging studies (F. Dollé et al., 2008).
Anti-inflammatory and Analgesic Activities
Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have been synthesized and evaluated for their anti-inflammatory activity. Among the synthesized compounds, some showed significant anti-inflammatory activity, indicating potential applications in developing anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies have also explored the photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. These compounds, which possess structural similarities, have been analyzed for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs) and for their interactions with proteins like Cyclooxygenase 1 (COX1), suggesting a broad spectrum of scientific applications (Y. Mary et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide' involves the condensation of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with N-(benzo[d][1,3]dioxol-5-yl)amine in the presence of a coupling agent. The resulting intermediate is then acetylated to yield the final product.", "Starting Materials": [ "2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "N-(benzo[d][1,3]dioxol-5-yl)amine", "Coupling agent", "Acetic anhydride", "Triethylamine", "Dichloromethane", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) and N-(benzo[d][1,3]dioxol-5-yl)amine (1.2 equiv) in dichloromethane (DCM) and add a coupling agent (1.2 equiv) such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Stir the reaction mixture at room temperature for 12-24 hours.", "Step 2: Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure.", "Step 3: Dissolve the resulting intermediate in methanol and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 12-24 hours.", "Step 4: Concentrate the reaction mixture under reduced pressure and dissolve the residue in diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to yield the final product." ] } | |
CAS-Nummer |
877657-62-0 |
Molekularformel |
C25H16FN3O6 |
Molekulargewicht |
473.416 |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H16FN3O6/c26-14-5-8-16(9-6-14)29-24(31)23-22(17-3-1-2-4-18(17)35-23)28(25(29)32)12-21(30)27-15-7-10-19-20(11-15)34-13-33-19/h1-11H,12-13H2,(H,27,30) |
InChI-Schlüssel |
OFRXNSQXHIPGES-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)OC6=CC=CC=C64 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



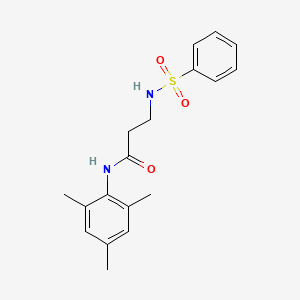
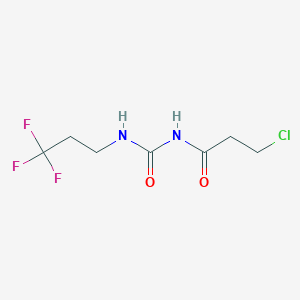

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2858580.png)
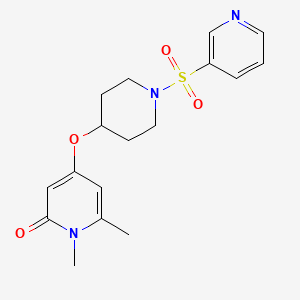
![7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone](/img/structure/B2858584.png)
![(E)-2-(4-(dimethylamino)benzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2858585.png)
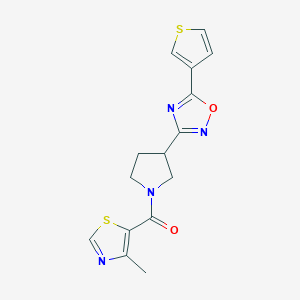
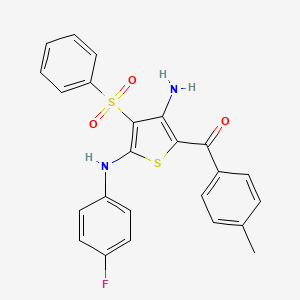
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2858589.png)
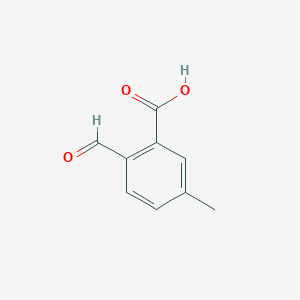
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2858592.png)
![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2858593.png)
